3-Penten-2-one, 4-hydroxy- is an unsaturated aliphatic ketone with the molecular formula and a molecular weight of approximately 100.1158 g/mol. This compound features a hydroxyl group and a double bond, which contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The structure can be represented as follows:
This compound is noteworthy for its role as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
These reactions are facilitated by the presence of the hydroxyl group, which can act as a nucleophile or participate in hydrogen bonding.
Research indicates that 3-Penten-2-one, 4-hydroxy- exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives may possess anti-inflammatory effects, contributing to its interest in pharmaceutical applications. The compound's structure allows it to interact with biological targets, potentially modulating various biochemical pathways.
The synthesis of 3-Penten-2-one, 4-hydroxy- can be achieved through several methods:
3-Penten-2-one, 4-hydroxy- finds applications across various domains:
Studies on the interactions of 3-Penten-2-one, 4-hydroxy- with biological systems reveal that it may influence several pathways due to its reactive double bond and hydroxyl group. Research indicates that it can modulate inflammatory responses and exhibit antibacterial properties against specific pathogens . Further interaction studies are essential to fully elucidate its pharmacological potential and mechanism of action.
Several compounds share structural similarities with 3-Penten-2-one, 4-hydroxy-. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Methyl-3-penten-2-one | Structure | Unsaturated ketone; used as an intermediate in organic synthesis. |
| 4-Hydroxy-3-methylacetophenone | Structure | Exhibits anti-inflammatory properties; used in pharmaceuticals. |
| Mesityl Oxide | Structure | Isomeric compound; used in organic synthesis; has distinct reactivity patterns. |
While these compounds share similar functional groups or structural motifs, 3-Penten-2-one, 4-hydroxy- is unique due to its specific combination of an unsaturated carbonyl group and a hydroxyl group. This combination enhances its reactivity profile and biological activity compared to its counterparts.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3Z)-4-hydroxy-3-methyl-3-penten-2-one, reflecting its stereochemical configuration and functional groups. The root name "penten-2-one" specifies a five-carbon chain with a ketone group at position 2 and a double bond between carbons 3 and 4. The prefix "4-hydroxy-3-methyl" indicates substituents: a hydroxyl group at carbon 4 and a methyl group at carbon 3.
The Z/E isomerism arises from the geometry of the double bond at C3–C4. The (Z)-isomer (cis configuration) places the hydroxyl and methyl groups on the same side of the double bond, while the (E)-isomer (trans configuration) positions them oppositely. Computational models confirm that the Z-isomer exhibits a 0.84 logP value, suggesting moderate hydrophobicity, whereas the E-isomer’s solubility profile differs slightly due to dipole alignment.
| Property | (3Z)-Isomer | (3E)-Isomer |
|---|---|---|
| CAS Registry | 186047-23-4 | 1551372 (PubChem) |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |
| Boiling Point | 204.3±32.0 °C | Not reported |
| Density | 1.0±0.1 g/cm³ | 0.8624 |
The molecular geometry of 3-penten-2-one derivatives is governed by valence-shell electron-pair repulsion (VSEPR) theory. The carbonyl group (C=O) adopts a trigonal planar geometry with bond angles approximating 120°, while the hydroxyl group introduces tetrahedral geometry at C4. Stereoelectronic effects from the conjugated π-system (C3=C4 and C2=O) impose constraints on rotational freedom, stabilizing the Z-isomer through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.
X-ray crystallography of analogous compounds reveals that the (Z)-configuration produces a dihedral angle of 15° between the hydroxyl and methyl groups, minimizing steric strain. In contrast, the (E)-isomer’s trans arrangement increases torsional strain, raising its energy by approximately 2.3 kcal/mol compared to the Z-form. These geometric differences manifest in distinct spectroscopic signatures: the Z-isomer exhibits a downfield-shifted hydroxyl proton (δ 5.2 ppm in CDCl₃) due to hydrogen bonding, whereas the E-isomer’s hydroxyl proton resonates at δ 4.8 ppm.
The first reported synthesis of 4-hydroxy-3-methyl-3-penten-2-one dates to the mid-20th century, employing aldol condensation between methyl vinyl ketone and acetaldehyde under basic conditions. Early characterization relied on rudimentary techniques: boiling point determination (204°C at 760 mmHg) and elemental analysis confirmed the molecular formula C₆H₁₀O₂. The advent of nuclear magnetic resonance (NMR) spectroscopy in the 1960s enabled precise assignment of stereochemistry, distinguishing Z and E isomers through coupling constants (J = 10–12 Hz for trans olefinic protons).
Significant advancements occurred in the 1980s with the application of Wittig reactions for stereoselective synthesis. For example, treatment of acetylmethylenetriphenylphosphorane with acetaldehyde yielded the (E)-isomer in 76% purity, demonstrating the utility of phosphorus ylides in controlling double-bond geometry. Concurrently, gas chromatography–mass spectrometry (GC-MS) analyses identified 4-hydroxy-3-methyl-3-penten-2-one as a key odorant in green tea, attributing its chestnut-like aroma to the Z-isomer’s volatile profile.
Recent studies exploit computational chemistry to predict reactivity. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have mapped the compound’s potential energy surface, revealing low-barrier pathways for keto-enol tautomerism (ΔG‡ ≈ 8 kcal/mol). These insights guide applications in asymmetric catalysis, where the hydroxyl group serves as a chiral auxiliary in Diels-Alder reactions.
The aldol condensation reaction represents the most extensively studied and industrially relevant approach for the synthesis of 3-Penten-2-one, 4-hydroxy-3-methyl-. This methodology involves the cross-aldol condensation between acetaldehyde and methyl ethyl ketone, catalyzed by either homogeneous or heterogeneous acid catalysts [1] [2] [3].
Homogeneous Catalytic Systems
Traditional homogeneous approaches utilize sulfuric acid as the primary catalyst, operating at temperatures between 65-70°C under autogenous pressure conditions [3]. These systems achieve moderate yields of 65-74% with selectivities ranging from 70-75%, but suffer from significant drawbacks including extensive neutralization requirements, substantial effluent generation, and formation of polymerized byproducts [1] [4].
Heterogeneous Catalytic Systems
Modern research has demonstrated the superior performance of heterogeneous catalysts, particularly cation exchange resins. The acidic ion exchange resin NKC-9 has shown exceptional performance, achieving yields up to 90.85% with selectivities exceeding 95% under optimized conditions [4]. The reaction kinetics were investigated at temperatures of 60-90°C, catalyst mass fractions of 5-15%, and molar ratios of 5-20 [4].
Research findings indicate that the major side reactions include self-condensation of acetaldehyde, which remains significant even under optimized conditions, and cross-aldol condensation of acetaldehyde with the primary product [2] [4]. These side reactions can be effectively suppressed by maintaining high butanone-to-acetaldehyde molar ratios [4].
| Catalyst System | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Sulfuric Acid (Homogeneous) | 65-70 | Autogenous | 600 | 65-74 | 70-75 |
| Cation Exchange Resin (NKC-9) | 60-90 | Autogenous | 30-180 | 90.85 | 95 |
| Solid Acid on Polymeric Resin | 60-100 | 2.5-10 | 30-180 | 82-85 | 90-95 |
| Solid Acid on Clay | 150 | Atmospheric | 30 | 50 | 85 |
| Perfluorinated Resin Sulfonic Acid | 65-70 | Autogenous | 360 | 82-85 | 90-95 |
Mechanistic Considerations
The aldol condensation mechanism involves three fundamental steps: enolate formation through base-catalyzed deprotonation of the alpha-hydrogen, nucleophilic addition of the enolate to the carbonyl carbon of the second reactant, and subsequent protonation of the resulting alkoxide [5] [6] [7]. The reaction equilibrium generally favors the condensation product for aldehydes with no alpha substituents but shows reduced favorability for disubstituted aldehydes and most ketones due to steric congestion factors [5] [6].
Optimization Strategies
Temperature profile optimization has proven crucial for maximizing yields while minimizing byproduct formation. Research demonstrates that maintaining reactor temperatures between 60-100°C with carefully controlled residence times of 30-180 minutes provides optimal balance between conversion and selectivity [1] [3] [8]. The use of solid acid catalysts eliminates neutralization steps and reduces effluent generation compared to homogeneous systems [3].
Catalytic hydrogenation represents a complementary approach for the synthesis and modification of 3-Penten-2-one, 4-hydroxy-3-methyl-, particularly for the selective reduction of unsaturated intermediates or the preparation of saturated analogs [9] [10].
Palladium-Based Catalysts
Palladium on carbon (Pd/C) catalysts demonstrate excellent performance for the hydrogenation of carbon-carbon double bonds under mild conditions. These systems typically operate at temperatures of 25-50°C under hydrogen pressures of 1-10 bar, achieving conversions of 95-99% with selectivities of 85-92% [9] [10]. The catalyst is commonly dissolved in ethanol, providing a homogeneous reaction environment that facilitates substrate interaction [9].
Platinum-Based Systems
Platinum on carbon (Pt/C) catalysts show superior selectivity for primary amine formation when applied to nitrile reduction reactions, achieving complete conversion with 95% selectivity under optimized conditions [9] [10]. The reaction conditions typically involve temperatures of 30-60°C and hydrogen pressures of 6-30 bar in water-dichloromethane biphasic systems [9].
Specialized Catalyst Preparations
Adams catalyst (PtO2) requires in-situ reduction to finely divided platinum metal by the hydrogen gas used for the addition reaction. This catalyst system operates effectively at 25-50°C under 1-5 bar hydrogen pressure in ethanol or acetic acid solvents, achieving conversions of 90-98% with selectivities of 88-95% [9] [10].
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | 25-50 | 1-10 | Ethanol | 95-99 | 85-92 |
| Platinum on Carbon (Pt/C) | 30-60 | 6-30 | Water/Dichloromethane | 100 | 95 |
| Raney Nickel | 50-100 | 10-50 | Ethanol | 85-95 | 80-88 |
| Adams Catalyst (PtO2) | 25-50 | 1-5 | Ethanol/Acetic Acid | 90-98 | 88-95 |
| Palladium on Alumina (Pd/Al2O3) | 40-80 | 5-20 | Methanol | 92-97 | 90-95 |
Mechanism and Selectivity
The hydrogenation mechanism involves heterogeneous catalysis where reactants adsorb onto the metal surface, undergo hydrogen addition, and subsequently desorb as products. The selectivity depends on the relative adsorption strengths of different functional groups and the electronic properties of the metal catalyst [9] [10].
Biocompatible Hydrogenation
Recent advances have demonstrated biocompatible alkene hydrogenation systems that utilize palladium catalysts with hydrogen gas generated directly by living microorganisms. This approach represents a novel integration of organic synthesis with metabolic engineering, achieving preparative-scale transformations while maintaining biological compatibility [11] [12] [13].
The transition from batch to continuous production represents a significant advancement in the sustainable manufacture of 3-Penten-2-one, 4-hydroxy-3-methyl-. Industrial implementations focus on fixed bed reactors (FBR) and reactive distillation columns (RDC) to achieve enhanced efficiency and reduced environmental impact [14] [15] [16].
Fixed Bed Reactor Systems
Fixed bed reactors demonstrate comparable yields to batch systems while providing substantial improvements in energy efficiency and cost reduction. Research indicates that FBR-based processes achieve yields of 82.5% while reducing energy consumption by 34.4% and total annual costs by 48.4% compared to traditional batch stirred tank reactors [14] [15] [16].
The optimal operating conditions for fixed bed reactors involve temperatures of 65-70°C, pressures of 2.5-10 kg/cm², and residence times of 30-180 minutes. The heterogeneous catalyst packing allows for continuous operation without the neutralization and washing steps required in homogeneous systems [1] [3] [8].
Reactive Distillation Technology
Reactive distillation columns represent an advanced process intensification approach that combines reaction and separation in a single unit operation. This technology achieves yields of 88.2% with energy use reductions of 38.1% and total annual cost reductions of 51.2% [14] [15] [16].
The key advantage of reactive distillation lies in its ability to continuously remove intermediate products from the reactive section, thereby preventing side reactions and improving overall selectivity. The process operates by maintaining optimal temperature and composition profiles throughout the column height [14] [15].
Combined RDC + FBR Systems
The integration of reactive distillation columns with fixed bed reactors represents the most advanced continuous production approach, achieving yields up to 95.8% (approximately 13% higher than batch systems). This combined technology reduces energy usage by 42%, total annual costs by 53%, carbon dioxide emissions by 11.7%, and waste generation by 87.3% [14] [15] [16].
| Reactor Type | Yield (%) | Energy Use Reduction (%) | Total Annual Cost Reduction (%) | CO2 Emissions Reduction (%) | Waste Reduction (%) |
|---|---|---|---|---|---|
| Batch Stirred Tank Reactor (BSTR) | 82.8 | Baseline | Baseline | Baseline | Baseline |
| Fixed Bed Reactor (FBR) | 82.5 | 34.4 | 48.4 | 8.5 | 75.2 |
| Reactive Distillation Column (RDC) | 88.2 | 38.1 | 51.2 | 10.2 | 82.1 |
| Combined RDC + FBR | 95.8 | 42.0 | 53.0 | 11.7 | 87.3 |
| Microreactor (Packed Bed) | 50 | 45 | 55 | 15 | 90 |
Microreactor Technology
Microreactor implementations utilize packed bed configurations with channel diameters of 5.3 mm and lengths of 20 cm. These systems achieve space-time yields exceeding 22.5 g L⁻¹ h⁻¹ with residence times of 30 minutes at operating temperatures of 150°C [3] [17].
The advantages of microreactor technology include enhanced heat and mass transfer, precise temperature control, and reduced safety risks associated with handling hazardous reagents. The small reaction volumes minimize pressure and temperature fluctuations while providing excellent mixing efficiency [17] [18].
Industrial catalyst optimization focuses on maximizing activity, selectivity, and stability while minimizing deactivation and regeneration requirements. The development of robust heterogeneous catalysts represents a critical factor in achieving economically viable continuous production [4] [19] [20].
Catalyst Selection and Design
Cation exchange resins, particularly strong acid resins with sulfonic acid functional groups, demonstrate superior performance for aldol condensation reactions. The NKC-9 resin achieves 90.85% yield with 95% selectivity under optimized conditions, representing a 2.4-fold improvement over conventional homogeneous catalysts [4].
The catalyst design principles involve balancing acid strength, pore structure, and surface area to optimize reactant accessibility while maintaining structural integrity under reaction conditions. Support materials including polymeric resins, natural clays, and synthetic zeolites provide different advantages in terms of stability, regenerability, and cost [1] [3].
Optimization Methodologies
Multi-objective optimization strategies address the complex interplay between catalyst layer efficiency, process economics, and environmental impact. Genetic algorithms enable simultaneous optimization of equipment parameters, operational conditions, and catalyst layer structure parameters [19].
The catalyst layer efficiency factor correlation incorporates the influence of catalyst layer structure on overall performance, providing a multi-scale modeling approach that links molecular-level catalyst properties to process-scale performance metrics [19].
Deactivation and Regeneration
Catalyst deactivation mechanisms include fouling by polymeric products, poisoning by trace impurities, and thermal degradation of active sites. Research indicates that maintaining optimal temperature profiles and reactant ratios significantly extends catalyst lifetime [4].
Regeneration protocols involve controlled oxidation to remove carbonaceous deposits followed by acid treatment to restore active site density. The regenerated catalysts maintain 85-95% of their initial activity after multiple cycles [3] [4].
Performance Metrics
Industrial catalyst performance evaluation encompasses multiple criteria including turnover frequency, turnover number, space-time yield, and catalyst productivity. The optimized NKC-9 catalyst achieves productivity values of 108.9-110.97 mg product per milliliter of resin per hour [8].
The catalyst mass fraction optimization studies indicate that 5-15% catalyst loading provides optimal balance between reaction rate and economic considerations, while higher loadings show diminishing returns due to mass transfer limitations [4].
Solvent-free synthesis represents a paradigm shift toward environmentally sustainable production of 3-Penten-2-one, 4-hydroxy-3-methyl-, eliminating the need for volatile organic solvents while often improving reaction efficiency and selectivity [21] [22] [23] [24].
Mechanochemical Activation
Mechanochemical synthesis utilizes mechanical energy through grinding, ball milling, or extrusion to induce chemical transformations. This approach enhances reaction rates and selectivity by increasing contact between reactants while eliminating solvent requirements [21] [24].
The mechanochemical approach for aldol condensation reactions involves grinding reactants with solid catalysts in mortar and pestle systems for 5-15 minutes at room temperature. This methodology achieves yields of 75-90% with minimal energy consumption and waste generation [21] [23].
Thermal Activation Strategies
Thermal activation conducts reactions at elevated temperatures (80-150°C) to promote molecular interactions without solvent mediation. Heat provides the necessary activation energy to overcome reaction barriers and facilitate carbon-carbon bond formation [21] [23].
The thermal approach typically requires reaction times of 30-120 minutes, achieving yields of 80-95% with medium energy efficiency. The absence of solvents simplifies purification procedures and reduces environmental impact [21] [23].
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions through dielectric heating, enhancing molecular vibrations and increasing collision frequency. This approach enables rapid synthetic transformations at ambient pressure with reaction times of 2-10 minutes [21] [23] [24].
Microwave-assisted solvent-free synthesis achieves yields of 85-95% with very high energy efficiency. The selective absorption of microwaves by polar molecules provides precise heating control while minimizing thermal degradation [21] [24].
Ultrasonic Irradiation
Ultrasonic activation utilizes cavitation phenomena to generate localized high-energy conditions that promote chemical reactions. This approach typically operates at 40-80°C for 10-30 minutes, achieving yields of 70-85% with high energy efficiency [21] [23].
The ultrasonic method provides excellent mixing and mass transfer enhancement while maintaining mild reaction conditions. The cavitation effects facilitate reactant interaction and product formation without requiring extensive heating [21] [23].
| Method | Reaction Time (min) | Temperature (°C) | Yield (%) | Energy Efficiency | Waste Generation |
|---|---|---|---|---|---|
| Mechanochemical Activation | 5-15 | Room Temperature | 75-90 | High | Minimal |
| Thermal Activation | 30-120 | 80-150 | 80-95 | Medium | Low |
| Microwave-Assisted Synthesis | 2-10 | 60-120 | 85-95 | Very High | Minimal |
| Ultrasonic Irradiation | 10-30 | 40-80 | 70-85 | High | Low |
| Solid Support Catalysis | 60-180 | 100-200 | 82-92 | Medium | Low |
Solid Support Catalysis
Solid-supported catalysts enable solvent-free reactions by providing active sites for substrate adsorption and transformation. Common supports include alumina, silica, clay, and doped aluminosilicates, which offer recyclability and ease of product separation [21] [24].
The solid support approach operates at temperatures of 100-200°C for 60-180 minutes, achieving yields of 82-92% with medium energy efficiency. The heterogeneous nature facilitates catalyst recovery and reuse while minimizing waste generation [21] [24].
Advantages and Limitations
Solvent-free methodologies offer numerous advantages including enhanced reaction rates, improved selectivity, simplified purification, reduced environmental impact, and elimination of solvent-related safety hazards [21] [22] [23] [24]. However, limitations include requirements for homogeneous reactant mixing, potential thermal degradation at elevated temperatures, and challenges in temperature control for highly exothermic reactions [21] [23].
Biocatalytic approaches represent the most environmentally benign methodology for producing 3-Penten-2-one, 4-hydroxy-3-methyl-, utilizing enzymes to achieve highly selective transformations under mild conditions [25] [26] [27] [28].
Aldolase-Catalyzed Reactions
Aldolases catalyze the formation of carbon-carbon bonds through aldol condensation reactions, providing exceptional stereoselectivity and mild reaction conditions. Type I aldolases operate without cofactor requirements, while Type II aldolases require metal ions such as zinc or magnesium [25] [29] [30].
Type I aldolases demonstrate optimal performance at pH 7.0-8.5 and temperatures of 30-40°C, achieving conversions of 70-85% with enantioselectivities exceeding 95%. Type II aldolases operate at slightly higher pH values (7.5-9.0) and temperatures (35-45°C), achieving conversions of 75-90% with enantioselectivities exceeding 90% [25] [29] [30].
Ketoreductase Systems
Ketoreductases (KREDs) catalyze the stereoselective reduction of carbonyl compounds using NAD(P)H as a cofactor. These enzymes demonstrate exceptional enantioselectivity (>99% enantiomeric excess) and high conversions (85-95%) under mild conditions [27] [28] [31].
The optimal operating conditions for KREDs involve pH 6.5-8.0 and temperatures of 25-35°C. The NAD(P)H cofactor can be regenerated using glucose dehydrogenase or formate dehydrogenase systems, enabling economical large-scale applications [27] [28] [31].
Alcohol Dehydrogenase Applications
Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones, providing versatile synthetic capabilities. These enzymes operate optimally at pH 7.0-8.5 and temperatures of 30-40°C, achieving conversions of 80-92% with enantioselectivities exceeding 95% [27] [28] [31].
Transaminase-Mediated Synthesis
Transaminases catalyze the transfer of amino groups between substrates, utilizing pyridoxal phosphate (PLP) as a cofactor. These enzymes demonstrate exceptional enantioselectivity (>98% enantiomeric excess) and operate at pH 7.5-9.5 and temperatures of 40-50°C [27] [31].
| Enzyme System | Cofactor Requirement | pH Optimum | Temperature (°C) | Conversion (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| Aldolase (Type I) | None | 7.0-8.5 | 30-40 | 70-85 | >95 |
| Aldolase (Type II) | Metal ions (Zn2+, Mg2+) | 7.5-9.0 | 35-45 | 75-90 | >90 |
| Ketoreductase (KRED) | NAD(P)H | 6.5-8.0 | 25-35 | 85-95 | >99 |
| Alcohol Dehydrogenase (ADH) | NAD(P)H | 7.0-8.5 | 30-40 | 80-92 | >95 |
| Transaminase (TA) | PLP | 7.5-9.5 | 40-50 | 65-80 | >98 |
Hydrogen-Borrowing Cascades
Biocatalytic hydrogen-borrowing represents an environmentally friendly synthetic strategy involving one-pot, multistep sequences encompassing dehydrogenation, intermediate transformation, and hydrogenation processes. This approach utilizes the hydride shuffling between NAD(P)+ and NAD(P)H to achieve atom-efficient transformations [27] [32] [33].
The hydrogen-borrowing methodology enables conversion of various substrates into high-value products through stereoisomer interconversion, alcohol-to-amine conversions, and saturated carbonyl synthesis from allylic alcohols [27] [32] [33].
Immobilization and Continuous Processing
Enzyme immobilization enables continuous biocatalytic processes with improved stability, reusability, and product separation. Immobilized enzymes demonstrate enhanced operational stability and can be integrated into flow reactor systems for scalable production [34] [35].
Continuous biocatalytic platforms utilizing immobilized enzymes achieve space-time yields exceeding 22.5 g L⁻¹ h⁻¹ with isolated yields of 70% or higher. The immobilized systems demonstrate superior productivity compared to batch processes while enabling multi-gram scale production [34] [35].
Biocompatible Synthesis Integration
The integration of biocatalytic and chemical synthesis approaches provides opportunities for sustainable production combining the advantages of both methodologies. Biocompatible hydrogenation systems utilize palladium catalysts with hydrogen generated by living microorganisms, representing a novel merger of organic synthesis with metabolic engineering [11] [12] [13].